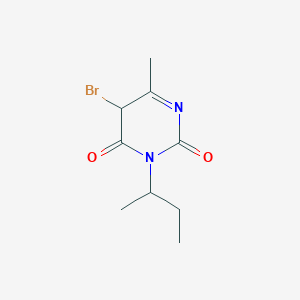

5-Bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(3H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bromacil is an organic compound with the chemical formula C₉H₁₃BrN₂O₂ . It is a broad-spectrum herbicide primarily used for brush control on non-cropland areas and selective weed control in crops such as citrus and pineapple . Bromacil works by interfering with photosynthesis, entering the plant through the root zone and moving throughout the plant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bromacil can be synthesized through various methods. One common synthetic route involves the reaction of 5-bromo-6-methyluracil with sec-butylamine under controlled conditions . The reaction typically requires a solvent such as chloroform and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, bromacil is produced by slurrying finely divided bromacil with water and heating it to form a complex . The conditions of time, temperature, solvent, and agitation must be carefully controlled to ensure the purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Bromacil undergoes various chemical reactions, including:

Oxidation: Bromacil can be oxidized under specific conditions to form degradation products.

Reduction: It can be reduced using appropriate reducing agents.

Substitution: Bromacil can undergo substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions

Oxidation: Catalysts such as Au/TiO₂ can be used under simulated solar light to facilitate the oxidation of bromacil.

Reduction: Reducing agents like can be employed.

Substitution: Halogenated solvents and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various degradation products, which can be identified and analyzed using techniques such as gas chromatography .

Applications De Recherche Scientifique

Bromacil has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of herbicide degradation and environmental impact.

Biology: Employed in plant bioassays to study its effects on photosynthesis and plant growth.

Medicine: Investigated for its potential effects on human health and its role as an endocrine disruptor.

Industry: Utilized in the control of invasive plants and noxious weeds on public lands.

Mécanisme D'action

Bromacil exerts its herbicidal effects by inhibiting photosynthesis at photosystem II. It blocks electron transport and the transfer of light energy, disrupting the plant’s ability to produce energy . This leads to the death of the plant as it can no longer synthesize the necessary compounds for growth and survival.

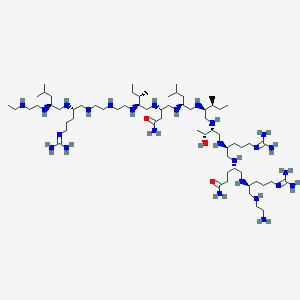

Comparaison Avec Des Composés Similaires

Similar Compounds

Terbacil: Another uracil-based herbicide with similar properties and uses.

Lenacil: A uracil herbicide used for weed control in various crops.

Lithium Bromacil: A variant of bromacil used primarily on rights-of-way and non-crop sites.

Uniqueness of Bromacil

Bromacil is unique due to its broad-spectrum activity and effectiveness against perennial grasses . It is also highly soluble in water and many organic solvents, making it versatile for various applications .

Propriétés

Formule moléculaire |

C9H13BrN2O2 |

|---|---|

Poids moléculaire |

261.12 g/mol |

Nom IUPAC |

5-bromo-3-butan-2-yl-6-methyl-5H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14/h5,7H,4H2,1-3H3 |

Clé InChI |

OSOBMCTWSONQHC-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)N1C(=O)C(C(=NC1=O)C)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12351239.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12351245.png)

![1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B12351251.png)

![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)

![benzyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate](/img/structure/B12351289.png)